3-Hydroxy-2-(1-imidazolyl)propanoic Acid
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Overview
Description
3-Hydroxy-2-(1-imidazolyl)propanoic Acid is a chemical compound with the CAS Number: 1314899-50-7. It has a molecular weight of 156.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-hydroxy-2-(1H-imidazol-1-yl)propanoic acid . The InChI code is 1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11) .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 156.14 . The compound should be stored in a refrigerator .Scientific Research Applications
Cancer Research
The potential of imidazole derivatives in cancer treatment has been explored through various studies. For instance, the hypoxia-dependent reduction of nitro-imidazolyl compounds by tumor cells suggests their use as effective sensitizers in radiation therapy for tumors with a high fraction of hypoxic cells, even without radiation. This mechanism could be leveraged for targeted cancer therapy, particularly in tumors that exhibit a high degree of hypoxia, a common feature of many solid tumors which makes them resistant to conventional therapies (Varghese, Gulyás, & Mohindra, 1976). Additionally, the synthesis and properties of protic hydroxylic ionic liquids with imidazolyl groups, which display high conductivity and low glass transition temperature, could be relevant for biomedical applications, including drug delivery systems or as components of bioelectronic devices (Shevchenko et al., 2017).
Synthetic Chemistry
Imidazole and its derivatives are key in synthetic chemistry for the development of new compounds with potential applications in various industries. The synthesis of imidazol-2-ylidenes by the reduction of imidazole-2-(3H)-thiones offers a method for preparing these compounds with excellent yields, indicating their utility in creating new materials or drugs (Kuhn & Kratz, 1993). Furthermore, the study of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate reveals its structural properties, which could inform the development of zwitterionic structures for pharmaceuticals or organic materials (Okabe & Adachi, 1999).
Material Science
Imidazole derivatives also play a significant role in material science, particularly in corrosion inhibition and polymerization processes. Amino acid-based imidazolium zwitterions have been identified as effective corrosion inhibitors for mild steel, highlighting their potential in protecting industrial materials from degradation (Srivastava et al., 2017). Moreover, the polymerization of 5′-desoxyribonucleotides with β-imidazolyl-4(5)-propanoic acid demonstrates the catalyst's specificity in forming 3′–5′ internucleotide diester bonds, offering insights into nucleic acid synthesis and potentially innovative approaches to biotechnology (Pongs & Ts'o, 1969).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and calling a poison center or doctor if one feels unwell after swallowing .
Mechanism of Action
Mode of Action
It is known that imidazole derivatives can participate in protolytic reactions, which may influence the compound’s interaction with its targets .
Result of Action
The molecular and cellular effects of 3-Hydroxy-2-(1-imidazolyl)propanoic Acid’s action are currently unknown . More research is needed to understand the compound’s effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-(1-imidazolyl)propanoic Acid plays a crucial role in biochemical reactions, particularly those involving enzyme catalysis and protein interactions. It interacts with enzymes such as dehydrogenases and oxidases, facilitating redox reactions. The hydroxyl group at the third position and the imidazole ring contribute to its ability to form hydrogen bonds and coordinate with metal ions, enhancing its reactivity and binding affinity with proteins and other biomolecules . These interactions are essential for modulating enzyme activity and stabilizing protein structures.
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell growth, differentiation, and survival . Additionally, this compound can affect gene expression by interacting with transcription factors and altering chromatin structure. Its impact on cellular metabolism includes the regulation of glycolysis and oxidative phosphorylation, thereby influencing energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit certain dehydrogenases by binding to their active sites, preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of reactive species. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in metabolic pathways and gene expression profiles . These temporal effects are crucial for understanding its potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Understanding the dosage thresholds is essential for developing safe and effective therapeutic strategies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the tricarboxylic acid (TCA) cycle. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways . Additionally, it can affect the levels of key metabolites, thereby modulating cellular energy balance and biosynthetic processes.
Properties
IUPAC Name |
3-hydroxy-2-imidazol-1-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-3-5(6(10)11)8-2-1-7-4-8/h1-2,4-5,9H,3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVAWTFHNHDTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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